Echinulin Echinulin Echinulin is an indole alkaloid with formula C29H39N3O2. It is a fungal metabolite found in several Aspergillus species. It has a role as an Aspergillus metabolite, a marine metabolite and a plant metabolite. It is a member of indoles, a member of 2,5-diketopiperazines, an olefinic compound and an indole alkaloid.
Echinulin is a natural product found in Erythrophleum fordii, Aspergillus amstelodami, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1859-87-6
VCID: VC21255086
InChI: InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1
SMILES: CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Molecular Formula: C29H39N3O2
Molecular Weight: 461.6 g/mol

Echinulin

CAS No.: 1859-87-6

Cat. No.: VC21255086

Molecular Formula: C29H39N3O2

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

Echinulin - 1859-87-6

Specification

Description Echinulin is an indole alkaloid with formula C29H39N3O2. It is a fungal metabolite found in several Aspergillus species. It has a role as an Aspergillus metabolite, a marine metabolite and a plant metabolite. It is a member of indoles, a member of 2,5-diketopiperazines, an olefinic compound and an indole alkaloid.
Echinulin is a natural product found in Erythrophleum fordii, Aspergillus amstelodami, and other organisms with data available.
CAS No. 1859-87-6
Molecular Formula C29H39N3O2
Molecular Weight 461.6 g/mol
IUPAC Name (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione
Standard InChI InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1
Standard InChI Key DIKMWTRJIZQJMY-CYFREDJKSA-N
Isomeric SMILES C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
SMILES CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Canonical SMILES CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator